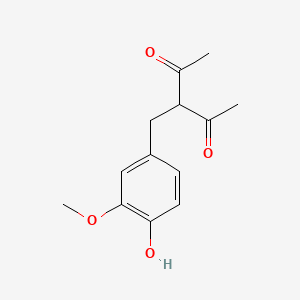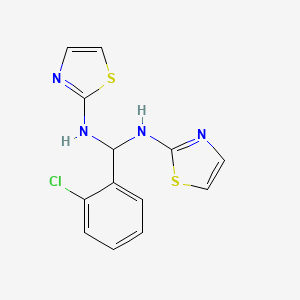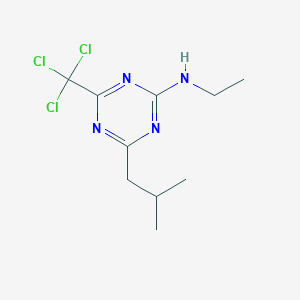
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an ethyl group, a 2-methylpropyl group, and a trichloromethyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitriles and amines under controlled conditions.
Introduction of Substituents: The ethyl, 2-methylpropyl, and trichloromethyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Automation and Control: Advanced automation and control systems are employed to monitor and regulate reaction parameters such as temperature, pressure, and reactant concentrations.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer or altered substituents.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Generation of Reactive Species: The compound may generate reactive species that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine can be compared with other similar compounds in the triazine family, such as:
N-ethyl-4-(2-methylpropyl)-6-chloro-1,3,5-triazin-2-amine: Similar structure but with a chloro group instead of a trichloromethyl group.
N-ethyl-4-(2-methylpropyl)-6-methyl-1,3,5-triazin-2-amine: Similar structure but with a methyl group instead of a trichloromethyl group.
N-ethyl-4-(2-methylpropyl)-6-ethyl-1,3,5-triazin-2-amine: Similar structure but with an ethyl group instead of a trichloromethyl group.
Propriétés
Numéro CAS |
24802-90-2 |
|---|---|
Formule moléculaire |
C10H15Cl3N4 |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H15Cl3N4/c1-4-14-9-16-7(5-6(2)3)15-8(17-9)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,15,16,17) |
Clé InChI |
BBIPHRRNCYBLPN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



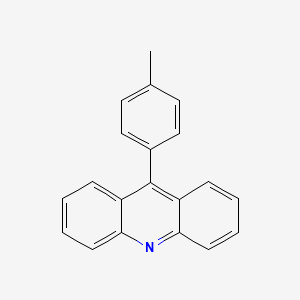
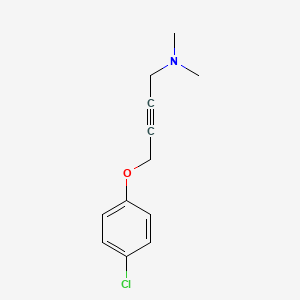
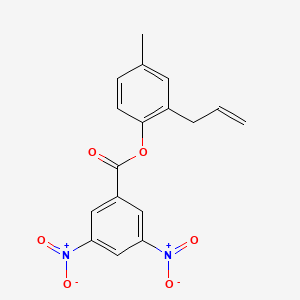
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
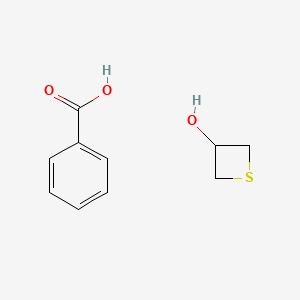
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)

